![molecular formula C13H17N3O B2801071 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide CAS No. 448223-76-5](/img/structure/B2801071.png)

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

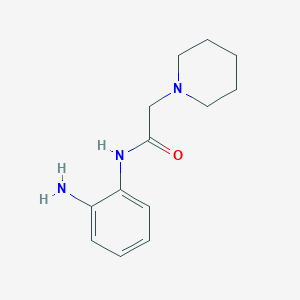

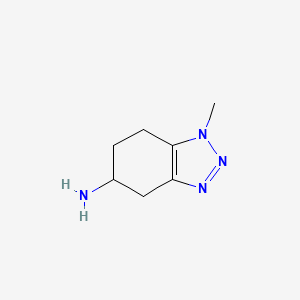

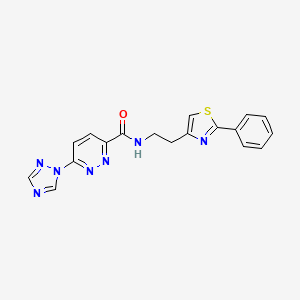

“N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide” is a chemical compound that is part of the benzodiazole family . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a molecular weight of 255.28 .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide” has been investigated using the B3LYP/6-311++G(d,p) basis set . This method allows for the calculation of the optimized geometrical structure, electronic and vibrational features of the compound .Physical And Chemical Properties Analysis

“N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 255.28 .Scientific Research Applications

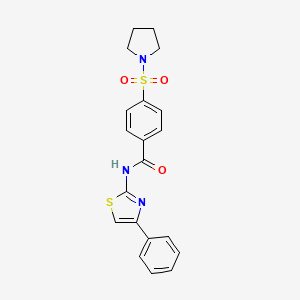

- Application : It exhibits anti-inflammatory properties, making it potentially useful for treating arthritis and musculoskeletal disorders .

- Application : N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide combines the pharmacological features of tryptamine with the anti-inflammatory effects of ibuprofen, offering a novel compound with potential therapeutic applications .

- Application : The coupling between ibuprofen and tryptamine via amide bond formation yields N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide, which could be explored further for drug development .

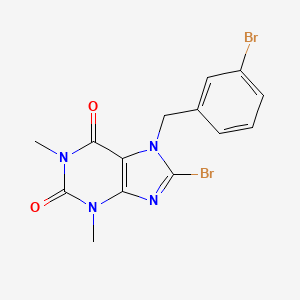

- Background : A related compound, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline, acts as a nucleating agent for boosting conductivity in doped films .

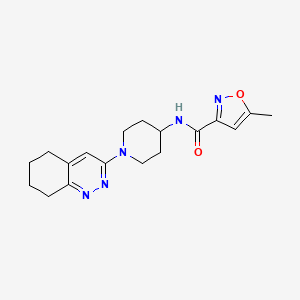

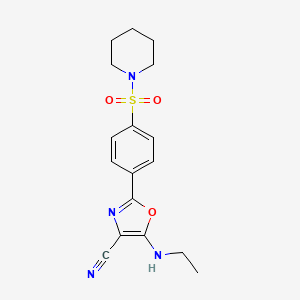

- Application : N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide could be part of a broader exploration of novel arylamides with potential biological activities .

Anti-Inflammatory Agents

Biological Activities

Amide Bond Formation

Conductivity Enhancement: (Related Compound):

Novel Arylamides Synthesis

Imidazole-Containing Compounds: (Related Research):

Mechanism of Action

Target of Action

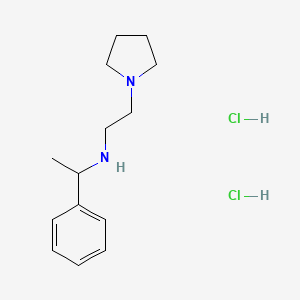

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Based on the known effects of similar compounds, it may exert its effects by modulating the activity of its target proteins, thereby influencing the cellular processes in which these proteins are involved .

Action Environment

The action, efficacy, and stability of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)13(17)14-8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXZIJMOAMLXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)

![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2800993.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)

![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)